Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines – synthesis of (−)-pachastrissamine†

Organic & Biomolecular Chemistry Pub Date: 2013-06-18 DOI: 10.1039/C3OB40797G

Abstract

The formation of tetrahydrofurans from 2-hydroxyalkyl-oxirane or aziridine is reported. The 5-endo-tet cyclization/ring opening of aziridine proceeded smoothly to give tetrahydrofurans (THFs) under mild conditions. In contrast, the corresponding process of oxirane was unsuccessful and a sequence of SN2 substitution/cyclization was required to form THFs. The application of the process to prepare ent-(−)-pachastrissamine is described.

Graphical abstract: Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines – synthesis of (−)-pachastrissamine
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